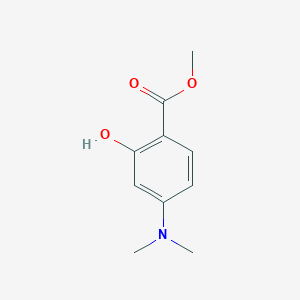

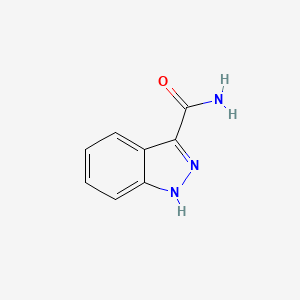

7-methyl-1H-indazole-3-carbaldehyde

説明

7-Methyl-1H-indazole-3-carbaldehyde is a compound that is structurally related to indazole derivatives. While the provided papers do not directly discuss 7-methyl-1H-indazole-3-carbaldehyde, they do provide insights into similar compounds which can be used to infer some of the properties and behaviors of the compound . For instance, 7-methoxy-1H-indazole has been studied for its role as an inhibitor of neuronal nitric oxide synthase, indicating that substitutions on the indazole ring can significantly impact the biological activity of these molecules .

Synthesis Analysis

The synthesis of related compounds, such as methyl 1H-1,2,4-triazole-3-carboxylate, involves multiple steps including hydroxymethylation and esterification, achieving an overall yield of 32% and a purity of 98% . This suggests that the synthesis of 7-methyl-1H-indazole-3-carbaldehyde could also involve multi-step reactions, potentially starting from an indazole precursor, followed by specific functional group transformations to introduce the methyl and carbaldehyde groups.

Molecular Structure Analysis

The molecular structure of 7-methoxy-1H-indazole has been determined by crystallography, showing that the methoxy group lies in the plane of the indazole system . This information can be extrapolated to suggest that in 7-methyl-1H-indazole-3-carbaldehyde, the methyl group would also lie in the plane of the indazole system, potentially affecting the molecule's electronic properties and reactivity.

Chemical Reactions Analysis

Although the specific chemical reactions of 7-methyl-1H-indazole-3-carbaldehyde are not detailed in the provided papers, the study of 7-hydroxyquinoline-8-carbaldehydes shows that these compounds can undergo prototropic tautomerization, which involves the transfer of a proton within the molecule . This indicates that 7-methyl-1H-indazole-3-carbaldehyde may also participate in similar intramolecular proton transfer reactions, depending on the substituents and reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-methyl-1H-indazole-3-carbaldehyde can be inferred from related compounds. For example, the solubility and electronic absorption properties of 7-hydroxyquinoline-8-carbaldehydes are influenced by solvent interactions and the presence of different tautomeric forms . Similarly, 7-methyl-1H-indazole-3-carbaldehyde may exhibit solvent-dependent equilibria between different tautomeric forms, which could affect its solubility, absorption spectra, and fluorescence properties. The crystal structure of 7-methoxy-1H-indazole suggests that hydrogen bonding could play a significant role in the solid-state packing of 7-methyl-1H-indazole-3-carbaldehyde .

科学的研究の応用

Synthesis and Characterization

- 1H-Indazole-3-carbaldehyde, a related compound, can be synthesized through ring opening of indole, followed by diazotization and cyclization. This method is noted for its simplicity, low cost, and suitability for industrial production (Gong Ping, 2012).

Structural Analysis

- The compound has been the subject of structural analysis using X-ray, FT-IR, and FT-Raman spectroscopy. These studies have highlighted the compound’s unique molecular interactions and crystal structure (B. Morzyk-Ociepa et al., 2021).

Asymmetric Synthesis Applications

- The compound has been utilized in the asymmetric synthesis of fused polycyclic indazoles, which are of interest due to their fluorescence properties and potential for further synthetic transformations (M. Giardinetti et al., 2016).

Fluorescence and Sensory Applications

- Derivatives of the compound have been synthesized, demonstrating bright fluorescence and potential for sensing strongly acidic environments (Anna Wrona-Piotrowicz et al., 2022).

Antimicrobial Activity

- Compounds derived from 1H-indazole-3-carbaldehyde have shown moderate to good antimicrobial activity against various bacterial and fungal organisms (M. K. Swamy et al., 2019).

Synthetic Methodology

- A highly efficient method for the synthesis of structural scaffolds involving this compound has been developed, relevant in medicinal, bioorganic, and pharmaceutical chemistry (A. Aksenov et al., 2015).

Catalysis and Chemical Reactions

- Novel synthesis methods involving this compound have been applied in the development of compounds with potential antimicrobial and antioxidant activities (Manjunatha Bhat et al., 2016).

Supramolecular Chemistry

- The compound has been utilized in the creation of high nuclearity single molecule magnets, demonstrating significant potential in the field of supramolecular chemistry (Dimosthenis P. Giannopoulos et al., 2014).

Nonlinear Optical Properties

- Research has explored the synthesis of derivatives for potential nonlinear optic applications, highlighting the versatility of indazole-based compounds in materials science (Peter Hrobárik et al., 2004).

Antiproliferative and Anticancer Applications

- Various derivatives have been synthesized and evaluated for their antiproliferative activity against cancer cell lines, demonstrating the compound’s potential in developing novel anticancer agents (Martyna Korcz et al., 2018).

Safety And Hazards

将来の方向性

Indazole derivatives are increasingly prized for the development of bioactive compounds, particularly for the design of tyrosine kinase and threonine kinase inhibitors . The future of 7-methyl-1H-indazole-3-carbaldehyde and similar compounds lies in further exploration of their medicinal applications, as well as the development of more efficient and sustainable synthetic approaches .

特性

IUPAC Name |

7-methyl-2H-indazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6-3-2-4-7-8(5-12)10-11-9(6)7/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAOWDKPCEJINJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=C(NN=C12)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40610283 | |

| Record name | 7-Methyl-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-methyl-1H-indazole-3-carbaldehyde | |

CAS RN |

1000340-51-1 | |

| Record name | 7-Methyl-1H-indazole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methyl-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-2-([[(4-Chlorophenyl)amino]carbonyl]amino)propanoic acid](/img/structure/B1321117.png)

![({[2-(3-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)acetic acid](/img/structure/B1321148.png)

![2-{[(4-Methoxyphenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1321163.png)

![3-[(4-Benzylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B1321170.png)

![2-[(4-Fluorophenoxy)methyl]benzoic acid](/img/structure/B1321171.png)